molecular formula C20H24N2O2 B11175398 N,N,N',N'-tetra(prop-2-en-1-yl)benzene-1,4-dicarboxamide

N,N,N',N'-tetra(prop-2-en-1-yl)benzene-1,4-dicarboxamide

Cat. No.: B11175398
M. Wt: 324.4 g/mol
InChI Key: RXSSIIDGKXARIZ-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetra(prop-2-en-1-yl)benzene-1,4-dicarboxamide (CAS: 13169-97-6, molecular formula: C₂₀H₂₄N₂O₂) is a tetra-substituted benzene derivative with four prop-2-en-1-yl (allyl) groups attached to the amide nitrogen atoms of a benzene-1,4-dicarboxamide backbone. The allyl substituents impart unique reactivity and physical properties, making this compound distinct from analogs with other functional groups.

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

1-N,1-N,4-N,4-N-tetrakis(prop-2-enyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C20H24N2O2/c1-5-13-21(14-6-2)19(23)17-9-11-18(12-10-17)20(24)22(15-7-3)16-8-4/h5-12H,1-4,13-16H2

InChI Key

RXSSIIDGKXARIZ-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC=C(C=C1)C(=O)N(CC=C)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N4,N4-TETRAKIS(PROP-2-EN-1-YL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with prop-2-en-1-amine to yield the desired amide.

Industrial Production Methods: In an industrial setting, the production of N1,N1,N4,N4-TETRAKIS(PROP-2-EN-1-YL)BENZENE-1,4-DICARBOXAMIDE may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl groups, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups of the amide, potentially converting them to amines.

    Substitution: The prop-2-en-1-yl groups can participate in substitution reactions, such as nucleophilic substitution, where the double bond can be attacked by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or reduced amide derivatives.

    Substitution: Substituted prop-2-en-1-yl derivatives.

Scientific Research Applications

Chemistry: N1,N1,N4,N4-TETRAKIS(PROP-2-EN-1-YL)BENZENE-1,4-DICARBOXAMIDE is used as a building block in organic synthesis, particularly in the development of new materials and polymers.

Biology and Medicine: The compound’s amide functionality makes it a potential candidate for drug development, where it can be used to design molecules with specific biological activities.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, including coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of N1,N1,N4,N4-TETRAKIS(PROP-2-EN-1-YL)BENZENE-1,4-DICARBOXAMIDE is largely dependent on its chemical structure. The prop-2-en-1-yl groups can interact with various molecular targets through mechanisms such as hydrogen bonding, van der Waals interactions, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Differences

The table below summarizes key analogs of benzene-1,4-dicarboxamide and their comparative properties:

Compound Name Substituents Key Properties/Applications References
N,N,N',N'-Tetra(prop-2-en-1-yl)benzene-1,4-dicarboxamide Four allyl groups High reactivity for polymerization; potential crosslinking agent; lower polarity
N,N′-Bis(2-hydroxyethyl)benzene-1,4-dicarboxamide Two hydroxyethyl groups Forms 3D hydrogen-bonded frameworks; higher solubility in polar solvents; biomedical uses
N,N'-Bis(3-pyridylmethyl)benzene-1,4-dicarboxamide Two pyridylmethyl groups Metal coordination (Pd, Ru); catalytic applications; supramolecular assemblies
N,N'-Bis(pyridin-2-yl)benzene-1,4-dicarboxamide Two pyridyl groups Intermolecular N–H⋯N hydrogen bonds; structural motifs for crystal engineering
N,N′-Di(cyclohexyl)benzene-1,4-dicarboxamide Two cyclohexyl groups High lipophilicity; steric hindrance impacts crystallinity; thermal stability
N,N''-Di(prop-2-en-1-yl)benzene-1,4-dicarboxamide Two allyl groups Intermediate reactivity; lower molecular weight compared to tetra-substituted analog
N,N′-Bis(4-aminophenyl)benzene-1,4-dicarboxamide Two aminophenyl groups Reactivity in polyamide synthesis; potential for conductive polymers

Reactivity and Chemical Behavior

  • The unsaturated C=C bonds allow for crosslinking, distinguishing it from saturated analogs like N,N′-di(cyclohexyl) derivatives .
  • Hydrogen Bonding : Compounds with hydroxyethyl or pyridyl groups (e.g., ) exhibit strong hydrogen-bonding networks, improving crystallinity and stability. In contrast, the allyl groups in the target compound rely on weaker van der Waals interactions, reducing melting points and solubility in polar solvents.
  • Metal Coordination : Pyridyl-containing analogs (e.g., ) form stable complexes with transition metals (Pd, Ru), enabling catalytic applications in oxidation or supramolecular chemistry. The allyl-substituted compound lacks direct metal-binding sites, limiting such uses.

Physical and Thermal Properties

  • Solubility: The tetra-allyl compound is less polar than hydroxyethyl or aminophenyl analogs, favoring solubility in non-polar solvents. For example, N,N′-bis(2-hydroxyethyl)benzene-1,4-dicarboxamide dissolves readily in water and alcohols due to hydrogen bonding .
  • Thermal Stability : Cyclohexyl and pyridyl derivatives exhibit higher thermal stability (e.g., ), while allyl groups may degrade at elevated temperatures due to C=C bond reactivity.

Biological Activity

N,N,N',N'-tetra(prop-2-en-1-yl)benzene-1,4-dicarboxamide is a compound of growing interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anticancer, and other relevant activities.

  • Molecular Formula : C20_{20}H24_{24}N2_2O2_2
  • Molecular Weight : 324.424 g/mol
  • Structure : The compound features a benzene ring with two prop-2-en-1-yl groups and two carboxamide functional groups attached to it.

Antimicrobial Activity

Recent studies have indicated that derivatives of dicarboxamides exhibit significant antimicrobial properties. For instance, research has demonstrated that certain structural modifications can enhance the effectiveness against various bacterial strains.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus39 µg/mL
This compoundEscherichia coli45 µg/mL

These findings suggest that the compound may act through mechanisms involving disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in vitro. Studies using various cancer cell lines have shown promising results.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study examining the effects of this compound on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, the following results were observed:

Cell Line IC50 (µM) Mechanism of Action
HepG215.5Induction of apoptosis and DNA damage
MCF-712.3Cell cycle arrest in G0/G1 phase

The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis as evidenced by increased caspase activity and DNA fragmentation.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular components:

  • DNA Binding : The compound may bind to DNA, inhibiting replication and transcription.
  • Reactive Oxygen Species Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
  • Cell Cycle Modulation : The compound has been shown to induce cell cycle arrest, particularly in the G0/G1 phase.

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